2,3-Dibromopropionamide
Overview
Description
2,3-Dibromopropionamide is an organic compound with the molecular formula C₃H₅Br₂NO. It is a derivative of propionamide, where two bromine atoms are substituted at the 2nd and 3rd positions of the propionic acid chain. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Scientific Research Applications
2,3-Dibromopropionamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the development of drugs and therapeutic agents.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Dyestuffs: Used in the production of dyes and pigments
Safety and Hazards
2,3-Dibromopropionamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
2,3-Dibromopropionamide primarily targets nucleophilic sites within biological molecules. These sites are often found in proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen .
Mode of Action
The compound interacts with its targets through a mechanism known as alkylation. This involves the transfer of an alkyl group from the this compound to the nucleophilic site on the target molecule. This interaction can lead to the modification of the target molecule’s structure and function, potentially inhibiting its normal biological activity .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involving DNA and protein synthesis. By alkylating nucleophilic sites on DNA, the compound can cause mutations or strand breaks, leading to disruptions in DNA replication and transcription. Similarly, alkylation of proteins can inhibit enzyme activity and disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly soluble in water, which may limit its absorption. Once absorbed, it is distributed throughout the body, potentially accumulating in tissues with high nucleophilic content. Metabolism likely involves dehalogenation and conjugation reactions, facilitating its excretion via urine .
Result of Action
At the molecular level, the alkylation of DNA and proteins by this compound can lead to cell cycle arrest, apoptosis, or necrosis. These effects are due to the disruption of critical cellular processes such as DNA replication, transcription, and protein function. At the cellular level, this can result in reduced cell proliferation and increased cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, higher temperatures may increase the rate of alkylation reactions, while extreme pH levels can affect the compound’s stability. Additionally, the presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropionamide can be synthesized through the bromination of propionamide. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2nd and 3rd positions of the propionamide molecule .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or phosphines.
Reduction Reactions: The compound can be reduced to form 2,3-diaminopropionamide or other derivatives.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes or other unsaturated compounds.
Common Reagents and Conditions:
Triphenylphosphine: Used in substitution reactions to form phosphonium salts.
Sodium Borohydride: Commonly used in reduction reactions to convert the bromine atoms to hydrogen.
Strong Bases: Such as sodium hydroxide, used in elimination reactions to form alkenes.
Major Products Formed:
Phosphonium Salts: Formed through substitution reactions with triphenylphosphine.
Diaminopropionamide: Formed through reduction reactions.
Alkenes: Formed through elimination reactions.
Comparison with Similar Compounds
2,3-Dichloropropionamide: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodopropionamide: Similar structure but with iodine atoms instead of bromine.
2,3-Difluoropropionamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromopropionamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated counterparts. The bromine atoms make the compound more reactive in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dibromopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCMQRQFZXQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864554 | |
Record name | 2,3-Dibromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15102-42-8 | |
Record name | 2,3-Dibromopropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15102-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015102428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15102-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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